Melearoride A

Description

Contextualization within Natural Products Discovery

For decades, natural products have served as a cornerstone of drug discovery, providing a rich diversity of chemical structures with potent biological activities. Marine-derived fungi, in particular, have emerged as a prolific source of novel secondary metabolites. d-nb.infothieme-connect.com These organisms thrive in unique and competitive ecosystems, leading to the evolution of sophisticated chemical defense mechanisms, which can be harnessed for therapeutic purposes. The discovery of Melearoride A fits squarely within this context, representing a significant finding from the exploration of marine microbial biodiversity. nih.gov The search for such compounds is driven by the urgent need for new drugs, especially antifungal agents, to combat infections caused by resistant pathogens. nih.govmdpi.com

Origins and Initial Isolation of this compound

This compound was first isolated in 2016 by Koyama and co-workers from a marine-derived fungus, Penicillium meleagrinum var. viridiflavum. d-nb.infothieme-connect.comnih.gov This fungus was the source of not only this compound but also a related new compound, Melearoride B, and several other known 13-membered macrolides. nih.govacs.org The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. d-nb.infothieme-connect.com

| Property | Description |

| Compound Name | This compound |

| Chemical Class | 13-membered macrolide |

| Source Organism | Penicillium meleagrinum var. viridiflavum (marine-derived fungus) |

| Year of Isolation | 2016 |

| Associated Compounds | Melearoride B, PF1163A, PF1163B, PF1163D, PF1163H, PF1163F |

Contemporary Significance in Chemical Biology and Organic Synthesis

Since its discovery, this compound has become a molecule of significant interest in both chemical biology and organic synthesis.

In chemical biology , the compound is noted for its promising antifungal activity. Specifically, it demonstrates a synergistic effect when used in combination with fluconazole (B54011) against azole-resistant strains of Candida albicans. d-nb.infoacs.orgvanderbilt.edu This is particularly important as drug-resistant fungal infections are a growing global health concern. smolecule.com While its precise mechanism of action is still under investigation, its structural similarity to PF1163B, a known inhibitor of the enzyme ERG25p (C-4 methyl oxidase) involved in ergosterol (B1671047) biosynthesis, suggests a potential target. d-nb.infothieme-connect.comresearchgate.net The ability to overcome drug resistance makes this compound a valuable lead compound for the development of new antifungal therapies. vanderbilt.edu

In organic synthesis , the complex, stereochemically rich structure of this compound presents a formidable challenge that has attracted the attention of synthetic chemists. smolecule.comrsc.org The successful total synthesis of both the natural (-)-Melearoride A and its unnatural (+)-enantiomer has been achieved. rsc.orgx-mol.net These synthetic endeavors are significant not only for confirming the compound's structure but also for developing new synthetic methodologies. Key strategies employed in its synthesis include:

Keck allylation d-nb.infothieme-connect.com

Evans asymmetric methylation d-nb.infothieme-connect.com

Ring-closing metathesis (RCM) smolecule.comrsc.org

Julia–Kocienski olefination d-nb.infothieme-connect.com

Gilman reagent-induced epoxide ring-opening rsc.orgresearchgate.net

These synthetic routes provide a platform for creating structural analogues of this compound, which is crucial for studying structure-activity relationships (SAR) and optimizing its antifungal properties. d-nb.inforesearchgate.net

| Research Area | Significance of this compound | Key Findings & Methods |

| Chemical Biology | Potential new antifungal agent | Synergistic activity with fluconazole against resistant C. albicans. d-nb.infovanderbilt.edu |

| Lead for drug development | Structurally similar to PF1163B, an inhibitor of ergosterol biosynthesis. thieme-connect.comresearchgate.net | |

| Organic Synthesis | Challenging synthetic target | The complex macrocyclic structure with multiple stereocenters requires advanced synthetic strategies. smolecule.comrsc.org |

| Platform for analogue synthesis | Total synthesis enables the creation of derivatives for SAR studies. d-nb.inforesearchgate.net Key reactions include RCM and Julia-Kocienski olefination. d-nb.infothieme-connect.com |

Structure

3D Structure

Properties

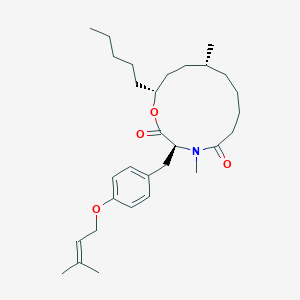

Molecular Formula |

C30H47NO4 |

|---|---|

Molecular Weight |

485.7 g/mol |

IUPAC Name |

(3S,10R,13R)-4,10-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione |

InChI |

InChI=1S/C30H47NO4/c1-6-7-8-12-27-17-14-24(4)11-9-10-13-29(32)31(5)28(30(33)35-27)22-25-15-18-26(19-16-25)34-21-20-23(2)3/h15-16,18-20,24,27-28H,6-14,17,21-22H2,1-5H3/t24-,27-,28+/m1/s1 |

InChI Key |

IJMPIKIOJQQJCA-RTVRTQBESA-N |

Isomeric SMILES |

CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |

Canonical SMILES |

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCC=C(C)C)C)C |

Origin of Product |

United States |

Natural Product Isolation Methodologies for Melearoride a

Cultivation and Fermentation Strategies for Melearoride A Producing Organisms

The production of this compound is dependent on the successful cultivation of the source organisms under conditions optimized for secondary metabolite biosynthesis.

This compound was first identified from the marine-derived fungus Penicillium meleagrinum var. viridiflavum. d-nb.infokuleuven.bemdpi.com The generation of this and other complex secondary metabolites from Penicillium species requires carefully controlled fermentation processes. While specific parameters for this compound production are proprietary to the discovering researchers, general methodologies for inducing secondary metabolism in marine Penicillium strains are well-established. These typically involve solid-state or submerged liquid fermentation. For related compounds from Penicillium sp., solid cultures on rice media have been effectively used. researchgate.net Submerged fermentation in controlled bioreactors allows for greater manipulation of growth parameters, such as aeration, pH, and nutrient levels, which can be optimized to maximize the yield of the target compound. mdpi.com

Table 1: General Cultivation Parameters for Penicillium sp. Secondary Metabolite Production

| Parameter | Condition | Purpose |

| Culture Type | Solid-State (e.g., rice medium) or Submerged Liquid Fermentation | To provide a substrate and environment for fungal growth and metabolism. |

| Nutrient Media | Complex media (e.g., Potato Dextrose Broth) or defined media with specific carbon and nitrogen sources. mdpi.com | To supply the necessary nutrients for fungal biomass and metabolite synthesis. |

| Temperature | Typically 25-30°C | To maintain optimal enzymatic activity for fungal growth. |

| Incubation Time | Several days to weeks | To allow the culture to reach the stationary phase where secondary metabolite production is often highest. |

| Agitation/Aeration | For submerged cultures, shaking (e.g., 200 rpm) or sparging with sterile air provides necessary oxygen. mdpi.com | To ensure aerobic respiration and homogenous distribution of nutrients. |

This compound has also been detected through untargeted metabolomic analysis of the marine dinoflagellate Amphidinium eilatiense. researchgate.net The cultivation of dinoflagellates like Amphidinium species presents unique challenges, including low growth rates and limited biomass yields. mdpi.com These photosynthetic organisms are typically grown in seawater-based culture media under controlled light and temperature conditions. mdpi.comjst.go.jp Various systems, from small-scale laboratory flasks to larger photobioreactors, can be employed to cultivate the algal biomass required for metabolite extraction. mdpi.com

Table 2: General Cultivation Parameters for Amphidinium eilatiense

| Parameter | Condition | Purpose |

| Culture Medium | Seawater-based medium (e.g., f/2 or K medium) enriched with vitamins and trace metals. | To provide essential nutrients for photosynthetic growth. |

| Temperature | Typically 25°C. jst.go.jp | To maintain an optimal temperature for algal metabolism. |

| Illumination | Provided on a light:dark cycle (e.g., 12:12h or 14:10h) with a controlled light intensity. jst.go.jp | To facilitate photosynthesis, the primary energy source for the alga. |

| Culture Vessel | Laboratory flasks, plastic cylinders, or photobioreactors. mdpi.com | To contain the culture and allow for light penetration. |

| Incubation Time | Generally 2-4 weeks to achieve sufficient cell density for harvesting. jst.go.jp | To allow for the accumulation of biomass. |

Mycological Cultivation of Penicillium meleagrinum var. viridiflavum

Advanced Extraction Techniques from Biological Matrices

Once sufficient biomass is produced, the next critical step is the efficient extraction of this compound from the complex biological matrix of the fungus or alga.

Conventional solvent-based extraction is a widely used method for isolating secondary metabolites. The choice of solvent is critical and is based on the polarity of the target compound. For fungal cultures, the extraction can be performed on the fermentation broth and/or the mycelial biomass. mdpi.com Ethyl acetate (B1210297) is a common solvent used to extract macrolides like this compound from Penicillium cultures. researchgate.net For algal cells, the biomass is first harvested, often by centrifugation, and then extracted with organic solvents. mdpi.commdpi.com A mixture of methanol (B129727) and toluene (B28343) (3:1) or crude methanol has been used effectively for extracting metabolites from Amphidinium species. researchgate.netjst.go.jp The process typically involves soaking the biomass in the chosen solvent, followed by filtration to separate the cellular debris from the solvent containing the dissolved metabolites. The solvent is then removed under reduced pressure to yield a crude extract. mdpi.com

Table 3: Solvent Systems for this compound Extraction

| Organism | Solvent System(s) | Reference(s) |

| Penicillium meleagrinum var. viridiflavum | Ethyl Acetate | researchgate.net |

| Amphidinium eilatiense | Methanol, Methanol/Toluene (3:1) | researchgate.netjst.go.jp |

To improve upon traditional methods, modern green extraction technologies such as Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are employed. proquest.commdpi.com Although their specific application to this compound has not been detailed in the literature, these techniques are highly effective for extracting polar and moderately polar compounds, including macrolides, from fungal and algal sources. nih.gov

Pressurized Liquid Extraction (PLE): This technique, also known as accelerated solvent extraction, uses solvents (like water or ethanol) at elevated temperatures (25–200 °C) and pressures (<20 MPa). mdpi.com These conditions keep the solvent in a liquid state above its boiling point, increasing its solubility and diffusion rates, which enhances extraction efficiency and reduces extraction time and solvent consumption. mdpi.comfoodandnutritionjournal.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent within the sample matrix. mdpi.comfoodandnutritionjournal.org The direct and rapid heating of the polar solvent molecules causes a buildup of pressure within the microbial cells, leading to cell wall rupture and the efficient release of intracellular metabolites into the solvent. This method significantly shortens extraction times and can improve yields. nih.govfoodandnutritionjournal.org

Solvent-Based Extraction Approaches

High-Resolution Chromatographic and Separation Methodologies for this compound Isolation

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, a multi-step purification process using high-resolution chromatographic techniques is required to isolate pure this compound.

The purification cascade typically begins with column chromatography over a solid support like silica (B1680970) gel. thieme-connect.comresearchgate.net A gradient of solvents with increasing polarity, such as a hexane-ethyl acetate or petroleum ether-ethyl acetate system, is passed through the column to separate the compounds based on their affinity for the stationary phase. d-nb.infothieme-connect.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to pool those containing the target compound.

Further purification is often achieved using gel permeation chromatography , for instance with Sephadex LH-20, which separates compounds based on their size. researchgate.net

The final step to achieve high purity involves High-Performance Liquid Chromatography (HPLC) , particularly in a reversed-phase mode (RP-HPLC). jst.go.jpmdpi.comgsconlinepress.com This technique uses a nonpolar stationary phase (e.g., C18 or ODS) and a polar mobile phase. By carefully controlling the solvent gradient, compounds can be separated with very high resolution, yielding pure this compound. jst.go.jp The purity of the final product is confirmed using analytical HPLC coupled with a detector, such as a Diode Array Detector (DAD). gsconlinepress.com

Table 4: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase System Example | Purpose | Reference(s) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Initial fractionation of the crude extract. | d-nb.infothieme-connect.comresearchgate.net |

| Gel Permeation Chromatography | Sephadex LH-20 | Methanol | Separation based on molecular size, removing impurities. | researchgate.net |

| Preparative HPLC | Reversed-Phase (C18/ODS) | Methanol/Water or Acetonitrile (B52724)/Water gradient | Final purification to isolate the compound to high purity. | jst.go.jpgsconlinepress.com |

| Analytical HPLC | Reversed-Phase (C18) | Isopropanol (B130326)/Hexane | To assess the purity of the final isolated compound. | d-nb.infothieme-connect.comresearchgate.net |

Liquid Chromatography Techniques (e.g., MPLC, HPLC, LC-MS)

Liquid chromatography is a cornerstone of the isolation and purification of this compound from fungal extracts. The process typically begins with the extraction of the fungal culture, followed by a series of chromatographic steps to separate the compounds based on their physicochemical properties.

Initially, the crude extract of Penicillium meleagrinum is often subjected to Medium Pressure Liquid Chromatography (MPLC) or vacuum liquid chromatography (VLC) as a preliminary fractionation step. sci-hub.sefrontiersin.org This allows for the separation of the complex extract into several less complex fractions. For instance, a silica gel VLC column might be eluted with a gradient of solvents with increasing polarity, such as moving from petroleum ether to methanol. sci-hub.se

The fractions containing the target compound, identified through methods like thin-layer chromatography (TLC) or bioassays, are then subjected to High-Performance Liquid Chromatography (HPLC) for further purification. sci-hub.senih.gov Reversed-phase HPLC, utilizing columns such as C18, is commonly employed for the separation of moderately polar compounds like macrolides. frontiersin.orgmdpi.com The separation is achieved by using a mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve peak shape. scielo.brresearchgate.net

The final purification of this compound often involves semi-preparative or preparative HPLC, which uses larger columns to handle higher sample loads and yield pure compounds in milligram quantities. sci-hub.sevietnamjournal.rumdpi.com The purity of the isolated compound is then assessed using analytical HPLC coupled with a detector such as a photodiode array (PDA) detector or a mass spectrometer (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool throughout the isolation process. nih.govdtu.dk It allows for the rapid analysis of fractions to detect the presence of this compound by its specific mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition. thieme-connect.comd-nb.info

Table 1: Exemplary Liquid Chromatography Parameters for Fungal Metabolite Separation

| Parameter | MPLC/VLC | HPLC (Analytical) | HPLC (Preparative) |

| Stationary Phase | Silica Gel | C18, 2.6 µm, 100 x 2.1 mm | C18, 5 µm, 250 x 10 mm |

| Mobile Phase | Gradient of petroleum ether to methanol | Gradient of water (with 0.1% formic acid) and acetonitrile | Isocratic or gradient of water and methanol/acetonitrile |

| Flow Rate | Variable | 0.3-0.5 mL/min | 3-5 mL/min |

| Detection | TLC | PDA, MS | UV, Fraction Collection |

This table presents typical parameters and may not reflect the exact conditions used for this compound isolation.

Counter-Current Chromatography Principles and Applications

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support, thereby avoiding irreversible adsorption of the sample. mdpi.comresearchgate.net This method is particularly advantageous for the preparative separation of natural products from crude extracts. mdpi.comacs.org In CCC, a biphasic solvent system is used, with one liquid phase acting as the stationary phase, held in place by a centrifugal field, while the other liquid phase serves as the mobile phase. nih.govu-szeged.hunih.gov

The selection of a suitable two-phase solvent system is the most critical step in developing a CCC separation method. nih.gov The partition coefficient (K) of the target compound in the solvent system determines its elution behavior. For effective separation, the K value should ideally be between 0.5 and 2.0. A common approach involves using a hexane-ethyl acetate-methanol-water (HEMWat) solvent system, with the proportions adjusted to achieve the desired polarity and partitioning for the target compounds. acs.org

While the direct application of CCC for the isolation of this compound has not been explicitly detailed in the primary literature, it is a highly relevant technique for the fractionation of fungal extracts containing macrolides. acs.org For example, CCC has been successfully employed for the preparative separation of various fungal metabolites, including spirobisnaphthalenes and anthraquinones, from crude extracts in a single step. mdpi.comnih.gov This suggests that CCC could be a viable and efficient alternative or complementary technique to traditional solid-support chromatography in a this compound isolation workflow.

Table 2: Principles of Counter-Current Chromatography

| Principle | Description |

| Stationary Phase | A liquid phase held in place by centrifugal force. |

| Mobile Phase | An immiscible liquid phase that is pumped through the stationary phase. |

| Separation Mechanism | Partitioning of solutes between the two liquid phases based on their differential solubilities. |

| Advantages | No solid support, high sample recovery, high loading capacity, reduced solvent consumption. mdpi.comresearchgate.net |

| Applications | Preparative separation of natural products, fractionation of complex mixtures. mdpi.comacs.org |

Specialized Solid-Phase Extraction Protocols

Solid-phase extraction (SPE) is a sample preparation technique used for the cleanup and concentration of analytes from complex mixtures prior to chromatographic analysis. researchgate.net In the context of natural product isolation, SPE is often used to fractionate crude fungal extracts or to desalt and purify fractions obtained from other chromatographic steps. researchgate.net

For the isolation of macrolides like this compound from a fungal culture, SPE can be applied directly to the culture broth or to the initial solvent extract. researchgate.net A common SPE protocol involves passing the sample through a cartridge packed with a solid adsorbent, such as a reversed-phase sorbent (e.g., C18 or a polymeric sorbent like Diaion HP-20). researchgate.net

The general SPE procedure consists of the following steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate it.

Equilibration: The sorbent is washed with a solvent similar to the sample matrix (e.g., water).

Loading: The sample is passed through the cartridge. Analytes of interest and some impurities are retained on the sorbent.

Washing: The cartridge is washed with a solvent (e.g., water or a low percentage of organic solvent) to remove weakly bound impurities.

Elution: The target analytes are eluted from the sorbent with a small volume of a strong solvent (e.g., methanol, acetonitrile, or ethyl acetate).

The choice of sorbent and solvents is critical for achieving selective extraction. For moderately polar compounds like this compound, a reversed-phase SPE protocol is generally effective. The resulting eluate is a cleaner, more concentrated sample that is suitable for subsequent analysis by HPLC or LC-MS.

Chiral Resolution Techniques in Isolation

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The total synthesis of this compound has shown that different enantiomers can have different biological activities. thieme-connect.com While the natural product is expected to be a single enantiomer due to the stereospecificity of biosynthetic enzymes, it is crucial to confirm its enantiomeric purity.

Chiral resolution techniques are employed to separate enantiomers. In the context of this compound, this is most relevant during chemical synthesis to separate the desired enantiomer from a racemic mixture. However, these techniques can also be used to verify the enantiomeric excess of the natural product.

A common method for chiral resolution is chiral HPLC. This involves using a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. For the analysis of synthetic this compound, a Chiral Pak-IC column has been used with a mobile phase of isopropanol in hexane. thieme-connect.com This allows for the quantification of each enantiomer and the determination of the enantiomeric excess.

Another approach to chiral resolution is through the formation of diastereomers. dtu.dk This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard chromatographic or crystallization techniques. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Dereplication Strategies in this compound Isolation Processes

Dereplication is the rapid identification of known compounds in a crude extract at an early stage of the natural product discovery pipeline. nih.gov This process is essential to avoid the time-consuming and costly rediscovery of previously characterized metabolites, allowing researchers to focus on novel compounds. In the discovery of this compound and other metabolites from Penicillium species, LC-MS-based dereplication strategies are paramount. scielo.brresearchgate.netvietnamjournal.ru

A typical dereplication workflow involves the analysis of the crude fungal extract by high-resolution LC-MS/MS. frontiersin.orgmdpi.comvietnamjournal.ru The accurate mass and isotopic pattern obtained from the MS data are used to predict the molecular formula of the detected compounds. This information, along with the retention time and UV-Vis spectrum, is then compared against comprehensive natural product databases (e.g., Dictionary of Natural Products, AntiBase) to identify known compounds. researchgate.net

A powerful and increasingly popular dereplication tool is MS/MS-based molecular networking. mdpi.comscielo.brresearchgate.netnih.gov In this approach, the fragmentation patterns (MS/MS spectra) of all detected ions are compared. Molecules with similar structures will produce similar fragmentation patterns, and these relationships can be visualized as a network. In a molecular network, nodes represent individual molecules, and the connections (edges) between them represent spectral similarity. By including known compounds in the analysis, entire families of related molecules, including new analogues, can be rapidly identified within the crude extract. mdpi.comnih.gov This strategy is highly effective for targeting the isolation of specific classes of compounds, such as the macrolides from Penicillium meleagrinum. mdpi.comnih.gov

Advanced Structural Elucidation Investigations of Melearoride a

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy served as the cornerstone for elucidating the intricate molecular architecture of Melearoride A. Experiments were typically conducted in a deuterated solvent, such as pyridine-d₅, to dissolve the analyte and provide a lock signal. The combination of one-dimensional and two-dimensional experiments provided a complete picture of the proton and carbon environments and their spatial relationships.

One-dimensional (1D) NMR spectra provided the initial and fundamental information regarding the molecular components of this compound.

The ¹H-NMR spectrum revealed the presence of 34 protons in distinct chemical environments. Key signals included four singlet methyl groups (δH 0.88, 1.25, 1.48, and 2.08), characteristic of the terpenoid nature of the molecule. The signal at δH 2.08 suggested an acetyl methyl group. Additionally, the spectrum showed signals for multiple oxygenated methines, several methylene (B1212753) protons in the aliphatic region, and two olefinic protons (δH 5.75 and 6.16), indicating the presence of a double bond within the structure.

The ¹³C-NMR spectrum, often interpreted in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirmed the presence of 25 distinct carbon atoms. These experiments categorized the carbons into five methyls (including one acetyl methyl), five methylenes, nine methines (including two olefinic and four oxygenated), and six quaternary carbons (including one ketone and one ester carbonyl). This carbon count was fully consistent with the molecular formula derived from mass spectrometry.

The detailed 1D NMR data for this compound are summarized in the table below.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 38.9 (CH₂) | 1.95 (m); 1.83 (m) |

| 2 | 29.2 (CH₂) | 1.90 (m) |

| 3 | 77.2 (CH) | 4.25 (dd, 10.9, 4.4) |

| 4 | 47.5 (C) | - |

| 5 | 54.1 (CH) | 2.63 (d, 10.9) |

| 6 | 21.8 (CH₂) | 1.75 (m); 1.65 (m) |

| 7 | 35.5 (CH₂) | 2.35 (m); 2.25 (m) |

| 8 | 217.1 (C) | - |

| 9 | 60.1 (CH) | 2.98 (d, 11.8) |

| 10 | 40.5 (C) | - |

| 11 | 71.1 (CH) | 5.35 (s) |

| 12 | 141.2 (C) | - |

| 13 | 125.9 (CH) | 5.75 (d, 15.8) |

| 14 | 136.8 (CH) | 6.16 (dd, 15.8, 8.8) |

| 15 | 73.9 (CH) | 4.40 (d, 8.8) |

| 16 | 82.4 (C) | - |

| 17 | 30.1 (CH₂) | 2.15 (m); 1.98 (m) |

| 20 | 28.5 (CH₃) | 1.48 (s) |

| 21 | 16.8 (CH₃) | 0.88 (s) |

| 22 | 29.9 (CH₃) | 1.25 (s) |

| 23 | 21.2 (CH₃) | 2.08 (s) |

| 24 | 170.4 (C) | - |

| 25 | 21.5 (CH₃) | 1.24 (s) |

Two-dimensional (2D) NMR experiments were indispensable for assembling the fragments identified by 1D NMR into a coherent molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to identify proton-proton coupling networks. It established key correlations that defined several structural fragments. For instance, a spin system was traced from H-1 through H-2 to H-3. Another crucial correlation sequence was observed between the olefinic protons H-13 and H-14, which further coupled to the oxygenated methine proton H-15, defining the C-13 to C-15 side-chain segment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated every proton signal with its directly attached carbon atom. This experiment allowed for the unambiguous assignment of all protonated carbons in the ¹³C-NMR spectrum, confirming the assignments listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment, which reveals long-range (2- and 3-bond) correlations between protons and carbons, was pivotal for connecting the isolated spin systems and assigning the non-protonated quaternary carbons. Key HMBC correlations included:

Correlations from the methyl protons H₃-21 (δH 0.88) to C-3, C-4, C-5, and C-22, which established the connectivity around the C-4 quaternary center.

Correlations from the methyl protons H₃-25 (δH 1.24) to C-7, C-8, and C-9, which were vital in placing the C-8 ketone and defining the five-membered ring.

Correlations from the acetyl methyl protons H₃-23 (δH 2.08) to the ester carbonyl C-24 (δC 170.4), and from the methine proton H-11 (δH 5.35) to C-24, confirming the location of the acetate (B1210297) group at the C-11 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided through-space correlations between protons, which was essential for determining the relative stereochemistry of the molecule. Crucial NOESY correlations that defined the spatial arrangement included:

A strong correlation between H-5 and H-9, indicating that these protons are on the same face of the molecule (co-facial).

Correlations between H-5 and H₃-21, and between H-9 and H-11, which helped to establish the relative configurations of the stereocenters across the fused ring system.

Natural products like this compound are often isolated in very small quantities (milligram or even microgram scale) after extensive purification procedures. Acquiring high-quality NMR data, particularly for insensitive experiments like HMBC and NOESY, can be extremely time-consuming or impossible with standard NMR probes. The use of a cryogenically cooled probe (cryoprobe) significantly enhances the signal-to-noise ratio (by a factor of 3-4 or more). This technology was likely instrumental in the analysis of this compound, enabling the detection of weak but structurally critical long-range and through-space correlations that would otherwise be lost in the noise, thereby facilitating a successful and complete structural assignment from a limited sample amount.

Two-Dimensional NMR Correlation Techniques (e.g., COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (MS) Techniques

Mass spectrometry provided complementary data that was critical for determining the molecular formula and corroborating the structure deduced from NMR analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is ideal for analyzing polar, non-volatile compounds like this compound. The analysis yielded a prominent pseudomolecular ion peak in positive ion mode.

Observed Ion: [M + H]⁺ at m/z 415.2479

Calculated Mass: 415.2484 for C₂₅H₃₅O₅⁺

The extremely small mass difference between the observed and calculated values (less than 2 ppm error) unequivocally established the molecular formula of this compound as C₂₅H₃₄O₅ . This formula provided the degree of unsaturation (nine), which was consistent with the structural features identified by NMR (one ketone, one ester, one double bond, and six rings).

Tandem mass spectrometry (MS/MS) was employed to further validate the proposed structure. In this technique, the parent ion ([M + H]⁺ at m/z 415.2) was isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The observed fragmentation pattern was consistent with the structure of this compound. For example, key fragmentation pathways included:

Neutral loss of water (H₂O): A fragment ion corresponding to the loss of a water molecule from the hydroxyl group at C-15 or C-3.

Neutral loss of acetic acid (CH₃COOH): A significant fragment ion resulting from the loss of the acetate group at C-11.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy for Functional Group Inference

Infrared (IR) spectroscopy is a foundational analytical technique used to identify the functional groups present within a molecule. longdom.org The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" corresponding to the molecule's constituent bonds. longdom.org The initial structural elucidation of this compound, isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, relied in part on IR spectroscopy to confirm key structural features. d-nb.inforesearchgate.net

During the total synthesis of (-)-Melearoride A, IR spectroscopy was used to characterize intermediates and the final product. The IR data provides evidence for the presence of various functional groups within the molecular framework. For instance, the spectra of synthetic precursors and the final compound display characteristic absorption bands.

The IR spectrum of this compound and its synthetic intermediates reveals several key absorption bands. The presence of hydroxyl (-OH) groups is typically indicated by broad bands in the region of 3200-3600 cm⁻¹. Alkyl C-H stretching vibrations are observed around 2850-3000 cm⁻¹. Carbonyl (C=O) stretching bands, characteristic of esters or lactones, appear in the 1700-1750 cm⁻¹ region. The presence of C=C double bonds is suggested by absorptions around 1650 cm⁻¹.

Specific data from the synthetic efforts toward this compound highlight these features. For example, a key macrocyclic intermediate in the synthesis shows prominent peaks that align with the expected functional groups. thieme-connect.com

Table 1: Selected IR Absorption Bands for a Key Synthetic Intermediate of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3424 | O-H Stretch |

| 2978 | C-H Stretch (Alkyl) |

| 1711 | C=O Stretch (Ester/Lactone) |

| 1509 | C=C Stretch (Aromatic) |

| 1168 | C-O Stretch |

Data sourced from a study on the total synthesis of this compound. thieme-connect.com

This data, when compared with the spectra of other intermediates and the final natural product, allows for the confident inference of the functional groups that constitute the this compound structure. thieme-connect.com

Chiroptical Spectroscopy for Absolute Stereochemical Determination (e.g., Electronic Circular Dichroism (ECD))

Determining the absolute configuration of a chiral molecule is a critical and often challenging aspect of structural elucidation. nih.gov Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD), are powerful, non-empirical methods for this purpose. mdpi.comwiley.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a spectrum that is highly sensitive to its three-dimensional arrangement. mdpi.com

For this compound and its analogues, the assignment of absolute configuration was achieved through a combination of experimental ECD measurements and quantum chemical calculations. researchgate.netnih.gov This approach involves predicting the theoretical ECD spectrum for a proposed stereoisomer using methods like Time-Dependent Density Functional Theory (TD-DFT) and comparing it to the experimentally obtained spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute stereochemistry. nih.gov

In the broader context of related natural products isolated alongside this compound, ECD has been a cornerstone for structural confirmation. For instance, the absolute configurations of newly discovered macrolides from Penicillium meleagrinum var. viridiflavum were established using ECD calculations. researchgate.net Similarly, the absolute configuration of N-demethylthis compound, an analogue isolated from Penicillium brefeldianum, was elucidated using the circular dichroism (CD) exciton (B1674681) chirality method, a specific application of chiroptical principles. researchgate.net This consistent use of chiroptical spectroscopy across the family of related compounds underscores its reliability and importance in defining their complex stereostructures.

X-ray Crystallographic Analysis for Definitive Structural Assignment

X-ray crystallography is considered the gold standard for molecular structure determination, providing an unambiguous, three-dimensional model of a molecule as it exists in a crystalline lattice. This technique, however, is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge for complex and flexible natural products.

In the case of this compound, there are no published reports of a successful single-crystal X-ray diffraction analysis for the natural product itself. However, the structure of the closely related and structurally similar 13-membered macrolide, PF1163B, was definitively confirmed through X-ray crystallographic analysis of one of its derivatives. d-nb.infojst.go.jp This analysis provided crucial stereochemical information that, by analogy, supported the structural elucidation of other members of this family, including this compound. d-nb.info The structural similarity between this compound and PF1163B, which primarily differ in an alkyl chain appendage, allows for a high degree of confidence in the assigned structure of this compound based on the crystallographic data of its congener. d-nb.inforesearchgate.net

Computational Approaches to Support Structural Elucidation (e.g., DP4 Calculations)

In recent years, computational methods have become indispensable tools for the structural elucidation of complex organic molecules. cam.ac.uk The DP4 (and more recently, DP4+) probability analysis is a statistical method that compares experimentally measured NMR chemical shifts with those calculated for a set of possible diastereomers using density functional theory (DFT). cam.ac.uk This approach provides a quantitative measure of confidence for assigning the correct relative and absolute configuration.

The structural elucidation of this compound and its co-isolated analogues was significantly supported by such computational methods. researchgate.net Researchers used DP4 calculations to distinguish between possible stereoisomers and confirm the final proposed structure. nih.gov This method is particularly valuable when X-ray crystallography is not feasible or when other spectroscopic data are ambiguous. The process involves:

Proposing all plausible diastereomers of the natural product.

Performing a conformational search for each isomer to identify low-energy conformers.

Calculating the NMR chemical shifts (¹H and ¹³C) for each conformer using DFT.

Averaging the calculated shifts based on the Boltzmann population of the conformers.

Comparing these calculated shifts with the experimental NMR data using the DP4 statistical model to determine the most likely structure.

The application of DP4 analysis in the study of pyran-2-one derivatives isolated from a marine-sourced Penicillium species further highlights the utility of this method in assigning stereochemistry to natural products from similar fungal sources. nih.gov These computational results, in conjunction with ECD and other spectroscopic data, provide a robust and comprehensive body of evidence for the definitive structural assignment of this compound. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-Melearoride A |

| This compound |

| N-demethylthis compound |

| PF1163A |

| PF1163B |

| PF1163D |

| PF1163E |

| PF1163F |

Total Synthesis Strategies and Methodological Advancements for Melearoride a

Retrosynthetic Analysis and Strategic Bond Disconnections

The total synthesis of Melearoride A has been approached through a convergent strategy, which involves the synthesis of key fragments that are later coupled and cyclized. d-nb.infothieme-connect.com A common retrosynthetic analysis reveals that this compound can be disconnected into two primary building blocks: an aliphatic fragment and an aromatic amino acid-derived fragment. d-nb.infothieme-connect.comresearchgate.net This disconnection simplifies the complex target molecule into more manageable and synthetically accessible subunits.

The core macrocyclic framework is a key intermediate in this strategy. d-nb.infothieme-connect.com This macrocycle can be further broken down at the ester and amide linkages, leading to the two main fragments. One fragment is a long-chain aliphatic alcohol, and the other is a derivative of the amino acid L-tyrosine. d-nb.infothieme-connect.comresearchgate.net This approach allows for the independent synthesis of these fragments, which can then be brought together in the later stages of the synthesis.

Convergent and Divergent Approaches to Fragment Synthesis

A hallmark of the synthetic approaches to this compound is the use of both convergent and divergent strategies. A convergent synthesis involves the preparation of complex fragments that are then joined, while a divergent approach allows for the creation of multiple analogs from a common intermediate. d-nb.infoencyclopedia.pubslideshare.net In the case of this compound, a common macrocyclic core is synthesized, which can then be divergently elaborated to produce not only this compound but also the related natural product PF1163B. d-nb.infothieme-connect.com

Asymmetric Synthesis of Aliphatic Building Blocks (e.g., from n-hexanal)

The synthesis of the aliphatic portion of this compound often commences from simple, commercially available starting materials like n-hexanal. d-nb.infothieme-connect.comresearchgate.net A key challenge in this fragment's synthesis is the stereoselective installation of chiral centers. To achieve this, various asymmetric reactions are employed.

| Starting Material | Key Asymmetric Reactions | Number of Steps (from n-hexanal) | Overall Yield (from n-hexanal) | Reference |

| n-hexanal | Keck asymmetric allylation, Evans asymmetric methylation | 17 | 2.7% | d-nb.info |

| n-hexanal | Keck asymmetric allylation, auxiliary-based chiral alkylation | 16 | 3.4% | d-nb.inforesearchgate.net |

Synthesis of Amino Acid-Derived Aromatic Precursors (e.g., from L-tyrosine)

The aromatic fragment of this compound is derived from the amino acid L-tyrosine. d-nb.infothieme-connect.comresearchgate.net The synthesis begins with the protection of the amino and carboxylic acid functionalities of L-tyrosine. thieme-connect.com For instance, the amino group can be protected with a Boc group, and the carboxylic acid can be converted to a methyl ester. thieme-connect.com

Subsequent modifications involve the alkylation of the phenolic hydroxyl group. d-nb.info The synthesis of this fragment from L-tyrosine is a relatively straightforward process involving standard protecting group manipulations and functional group interconversions. thieme-connect.com

| Starting Material | Key Reactions | Reference |

| L-tyrosine | Esterification (SOCl₂, CH₃OH), Boc protection ((Boc)₂O), Benzylation (BnBr), Hydrolysis (LiOH), Methylation (CH₃I) | thieme-connect.com |

Macrocyclization Methodologies for Ring Closure

The final and often most challenging step in the total synthesis of this compound is the macrocyclization to form the 13-membered ring. Several strategies have been successfully employed to forge this large ring structure.

Ring-Closing Metathesis (RCM) Reactions (e.g., employing Grubbs' and Hoveyda's Catalysts)

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of macrocycles, including this compound. d-nb.infosmolecule.comthieme-connect.com This reaction utilizes ruthenium-based catalysts, such as Grubbs' and Hoveyda's catalysts, to form a new double bond and close the ring. thieme-connect.comthieme-connect.com

In the synthesis of this compound, a linear precursor containing two terminal alkenes is first assembled by coupling the aliphatic and aromatic fragments. thieme-connect.com This diene is then subjected to RCM conditions. The reaction is typically carried out in a dilute solution to favor the intramolecular cyclization over intermolecular polymerization. thieme-connect.com The use of Grubbs' second-generation catalyst has been reported to be effective for this transformation. thieme-connect.com The resulting macrocycle contains a double bond, which is subsequently reduced to afford the saturated macrocyclic core of this compound. thieme-connect.com

| Catalyst | Conditions | Yield | Reference |

| Grubbs' second-generation catalyst | Toluene (B28343), reflux | 70% | thieme-connect.com |

| Grubbs-I catalyst | Dichloromethane (DCM), reflux | - | thieme-connect.com |

| Hoveyda's catalyst | Dichloromethane (DCM) or Toluene | - | thieme-connect.comthieme-connect.com |

Alternative Cyclization Strategies (e.g., Macrolactonization)

While RCM is a popular choice, alternative cyclization methods like macrolactonization have also been explored. beilstein-journals.orgnih.gov Macrolactonization involves the intramolecular formation of an ester bond to close the ring. The Yamaguchi esterification is a commonly used protocol for this purpose. thieme-connect.comthieme-connect.com

In one approach to this compound, the two key fragments are first joined via an esterification reaction under Yamaguchi conditions. thieme-connect.com Subsequent steps lead to a linear precursor that can then be cyclized. An alternative strategy involves a Julia-Kocienski olefination to construct a key bond before the final ring closure. d-nb.infothieme-connect.com This highlights the flexibility and variety of synthetic methods that can be applied to achieve the total synthesis of this complex natural product.

Julia–Kocienski Olefination for Carbon Chain Extension

In the pursuit of convergent and efficient synthetic routes to this compound, the Julia–Kocienski olefination has been employed as a powerful tool for carbon chain extension, offering an alternative to more conventional methods like ring-closing metathesis (RCM) for the formation of key fragments. thieme-connect.comd-nb.info

One notable synthesis utilized this reaction to construct the C4-C5 bond within a crucial precursor to the macrocycle. d-nb.info In this approach, an advanced alcohol intermediate was oxidized to the corresponding aldehyde using Dess–Martin periodinane. thieme-connect.comd-nb.info This aldehyde was then subjected to a Julia–Kocienski olefination with a specifically prepared sulfone fragment (1-phenyl-1H-tetrazol-5-yl sulfone derivative). thieme-connect.comd-nb.inforesearchgate.net The reaction, facilitated by a potassium hexamethyldisilazide (KHMDS) base, produced the desired alkene with high diastereoselectivity and yield. thieme-connect.comd-nb.info

This strategic application of the Julia–Kocienski olefination demonstrates its utility in forming sterically hindered double bonds with excellent control over geometry, a critical aspect for the successful construction of complex macrocyclic structures like this compound. rsc.org The synthesis of the required sulfone itself involved a Mitsunobu reaction, highlighting the modularity of this synthetic design. thieme-connect.comd-nb.info

| Reactant 1 (Aldehyde) | Reactant 2 (Sulfone) | Base | Product | Yield | Diastereomeric Ratio (E/Z) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde derived from alcohol 18 | Sulfone 26 | KHMDS | Alkene 27 | 80% | 14:1 | d-nb.info |

Key Stereoselective Transformations in this compound Synthesis

The asymmetric synthesis of this compound necessitates precise control over multiple stereocenters. Chemists have risen to this challenge by incorporating a variety of powerful stereoselective reactions to install the required chirality throughout the carbon skeleton.

Asymmetric Alkylation Reactions (e.g., Evans Asymmetric Alkylation)

Evans asymmetric alkylation has proven to be a cornerstone in establishing key stereocenters in this compound syntheses. rsc.orgresearchgate.netrsc.org This method utilizes a chiral oxazolidinone auxiliary to direct the alkylation of an enolate, thereby creating a new stereocenter with a high degree of predictability and diastereoselectivity. doi.orgharvard.edu

In one synthetic campaign, an N-acyloxazolidinone was treated with a strong base, lithium hexamethyldisilazide (LiHMDS), to form a chiral enolate. thieme-connect.comd-nb.info Subsequent reaction with methyl iodide at low temperatures (−78 °C) introduced a methyl group, affording the product with an impressive 20:1 diastereomeric ratio. thieme-connect.comd-nb.info The chiral auxiliary was later removed reductively to reveal a primary alcohol, carrying the newly installed stereocenter forward into the synthesis. thieme-connect.comdoi.org This reaction was critical for setting the stereochemistry at the C2 position of a key decanoyl fragment. thieme-connect.comd-nb.info

| Substrate | Base | Electrophile | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| N-acyl oxazolidinone 16 | LiHMDS | Methyl Iodide (CH₃I) | Compound 17 | 20:1 | thieme-connect.comd-nb.info |

Allylation and Olefination Methods (e.g., Keck Allylation, Wittig Olefination)

The construction of the carbon framework of this compound has relied heavily on dependable allylation and olefination reactions to build out the chain and install specific functionalities.

Keck Asymmetric Allylation has been used at the outset of a synthetic sequence to establish an early stereocenter. d-nb.inforesearchgate.netthieme-connect.com For example, the synthesis of a key building block commenced with the Keck asymmetric allylation of n-hexanal. thieme-connect.comd-nb.info This reaction employs a chiral catalyst, typically derived from titanium tetraisopropoxide and (S)-BINOL, to mediate the addition of an allylstannane to an aldehyde, producing a homoallylic alcohol with high enantioselectivity. orgsyn.org This step was fundamental in defining the stereochemistry of what would become the C6 hydroxyl group in the final macrocycle. thieme-connect.com

Wittig Olefination has been applied for carbon homologation at different stages of the synthesis. thieme-connect.comd-nb.info In one instance, an intermediate ester was subjected to ozonolysis, and the resulting aldehyde was immediately treated in a C-2 Wittig reaction with (carboethoxymethylene)triphenylphosphorane to yield an α,β-unsaturated ester. thieme-connect.comd-nb.infodoi.org In a separate part of the synthesis, a C-1 Wittig olefination using methyltriphenylphosphonium (B96628) bromide and n-BuLi was used to convert an aldehyde into a terminal alkene, successfully adding a single carbon unit. thieme-connect.comd-nb.info

Organocuprate Addition Reactions

Organocuprate reagents, also known as Gilman reagents, have been instrumental in at least one total synthesis of this compound, showcasing their utility in forming carbon-carbon bonds through epoxide opening. rsc.orgnih.govmasterorganicchemistry.com The synthesis of both natural (–)-Melearoride A and its unnatural (+)-enantiomer featured a Gilman reagent-induced epoxide ring-opening as a key transformation. rsc.orgnih.gov

In this route, a chiral epoxide was subjected to a regioselective ring-opening reaction using a lithium dimethylcuprate (Me₂CuLi). rsc.org This nucleophilic attack by the cuprate (B13416276) on the less sterically hindered carbon of the epoxide proceeds with inversion of stereochemistry, simultaneously forming a C-C bond and revealing a hydroxyl group at the adjacent carbon. researchgate.netchemistrysteps.com This strategy provided a highly controlled method for elaborating the carbon chain while installing a new stereocenter, which was crucial for the construction of the macrolide's backbone. rsc.orgresearchgate.net

Mitsunobu Reactions

The Mitsunobu reaction is a powerful and reliable method for achieving the stereoinvertive substitution of alcohols, a feature that has been exploited in the synthesis of this compound. researchgate.netmdpi.com Its primary role in one synthetic route was not in constructing the main backbone but in preparing a key reagent for a subsequent Julia-Kocienski olefination. thieme-connect.comd-nb.info

Specifically, the synthesis of a required 1-phenyl-1H-tetrazole-5-thiol-derived sulfone began with 1,4-butanediol. thieme-connect.comd-nb.info One of the alcohol groups was converted into a sulfide (B99878) by treatment with 1-phenyl-1H-tetrazole-5-thiol under classic Mitsunobu conditions, using triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD). thieme-connect.comd-nb.inforesearchgate.net This reaction proceeds with complete inversion of configuration at the reacting carbon center, although in this specific substrate, it was not a stereocenter. mdpi.com The resulting sulfide was then oxidized to the sulfone needed for the olefination step. thieme-connect.comd-nb.info A separate synthesis of this compound also lists the Mitsunobu reaction as a key step in its strategy. rsc.orgnih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol

The Yasam and Pabbaraja synthesis (2022) presents a flexible, convergent approach that diverges at a late stage to produce both this compound and the related compound PF1163B. thieme-connect.comd-nb.info This group explored two different methods for the key macrocyclization precursor synthesis: one relying on a Grubbs second-generation catalyst for a ring-closing metathesis (RCM) of a diene, and an alternative using a Julia–Kocienski olefination followed by intramolecular coupling. thieme-connect.comd-nb.infothieme-connect.com

| Feature | Yasam and Pabbaraja (2022) | Reed et al. (2019) |

|---|---|---|

| Overall Strategy | Convergent approach with two late-stage alternatives (RCM and Julia-Kocienski). | Linear sequence allowing for flexible stereocontrol. |

| Key Reactions | Keck Allylation, Evans Methylation, RCM or Julia-Kocienski Olefination, Mitsunobu Reaction. thieme-connect.comd-nb.info | Organocuprate Addition, Evans Alkylation, RCM, Mitsunobu Reaction. rsc.orgresearchgate.net |

| Longest Linear Sequence | 16-17 steps | 11 steps |

| Overall Yield | 2.7% (RCM route), 3.4% (Julia route) d-nb.info | 4.3% rsc.orgnih.gov |

| Key Stereocontrol | Keck Allylation, Evans Asymmetric Methylation. d-nb.inforesearchgate.net | Evans Asymmetric Alkylation, Chiral Epoxide Opening. rsc.orgresearchgate.net |

Stereoisomer Synthesis: Natural and Unnatural Enantiomers of this compound

The strategic synthesis of both the natural (–)-Melearoride A and its unnatural (+)-enantiomer has been a significant achievement in the field of natural product synthesis. This endeavor not only confirms the absolute stereochemistry of the natural product but also provides valuable stereoisomers for structure-activity relationship (SAR) studies. A notable approach in this area is a concise 13-step synthesis (11 steps in the longest linear sequence) that allows for flexible stereocontrol. lookchem.com This strategy was pivotal in the first total synthesis of both enantiomers of this compound. lookchem.comlookchem.com

The synthetic route relies on several key transformations to install the necessary stereocenters and construct the 13-membered macrolide core. These include an Evans alkylation, a Gilman reagent-induced epoxide ring-opening reaction, and a ring-closing metathesis. rsc.org The flexibility of this synthetic sequence provides multiple opportunities for creating unnatural analogs to explore the antifungal SAR. lookchem.comlookchem.com

An alternative and convergent approach to the synthesis of the natural (–)-Melearoride A has also been developed. d-nb.infothieme-connect.comresearchgate.net This strategy utilizes key reactions such as Keck allylation, Evans asymmetric methylation, Grubbs metathesis, and Julia–Kocienski olefination. d-nb.infothieme-connect.comresearchgate.net While this route was reported for the synthesis of the natural enantiomer, its convergent nature, relying on the coupling of two key fragments, suggests it could be adapted for the synthesis of the unnatural enantiomer by using the corresponding enantiomeric starting materials. d-nb.infothieme-connect.com

The table below summarizes the key synthetic strategies and their outcomes for the synthesis of this compound stereoisomers.

| Strategy | Key Reactions | Product | Overall Yield | Reference |

| Reed et al. (2019) | Evans alkylation, Gilman reagent-induced epoxide ring-opening, Ring-closing metathesis, Mitsunobu reaction | (–)-Melearoride A | 4.3% | rsc.org |

| Reed et al. (2019) | Evans alkylation, Gilman reagent-induced epoxide ring-opening, Ring-closing metathesis, Mitsunobu reaction | (+)-Melearoride A | 1.0% | rsc.org |

| Yasam and Pabbaraja (2022) | Keck allylation, Evans asymmetric methylation, Grubbs metathesis, Julia–Kocienski olefination | (–)-Melearoride A | 2.7% (via RCM) or 3.4% (via Julia-Kocienski) | d-nb.inforesearchgate.netthieme-connect.com |

Detailed research findings from the enantioselective synthesis highlight the efficiency of specific reactions in establishing the desired stereochemistry. For instance, the Gilman reagent-induced epoxide ring-opening proved to be a crucial step in setting one of the key stereocenters in the synthesis by Reed et al. rsc.org Similarly, the Yasam and Pabbaraja synthesis demonstrated the utility of Keck allylation and Evans asymmetric methylation for stereocontrol. d-nb.infothieme-connect.comresearchgate.net

The successful synthesis of both the natural and unnatural enantiomers of this compound provides essential tools for further biological investigation. The availability of these stereoisomers allows for a deeper understanding of the molecular interactions responsible for its antifungal activity and can guide the design of new, more potent analogs.

Investigations into the Biological Activities of Melearoride a

Antifungal Activity Spectrum and Potency Profiling

The intrinsic antifungal properties of Melearoride A have been evaluated against various fungal pathogens, with a particular focus on clinically relevant Candida species.

This compound has demonstrated activity against the opportunistic human pathogen Candida albicans. mdpi.comresearchgate.netnih.gov However, studies suggest that its standalone antifungal action against certain strains may be modest. mdpi.com Research involving a series of related 13-membered macrolides isolated from P. meleagrinum var. viridiflavum indicated that while some analogues like PF1163A and PF1163B showed measurable growth inhibition against C. albicans, this compound itself exhibited weaker action in direct antifungal assays. nih.govmdpi.com

A more significant finding is the activity of this compound in the context of antifungal resistance. The compound has shown notable efficacy when used in combination with azole-class antifungals against resistant strains of C. albicans. d-nb.infothieme-connect.comvanderbilt.edu While its individual potency might be limited, its ability to restore susceptibility to conventional drugs highlights its potential in addressing the challenge of azole resistance. mdpi.comsci-hub.se

Table 1: Summary of this compound Antifungal Activity Profile

| Target Organism | Type of Activity | Observed Potency | Reference(s) |

|---|---|---|---|

| Candida albicans | Direct Antifungal | Weak to moderate | mdpi.comnih.govmdpi.com |

| Azole-Resistant Candida albicans | Synergistic with Azoles | High | d-nb.infovanderbilt.eduresearchgate.net |

Activity against Candida albicans Strains

Mechanistic Studies of Antifungal Action

Understanding the mechanism by which this compound exerts its antifungal effects is crucial for its development as a therapeutic agent. Research in this area is ongoing, with current hypotheses pointing towards interference with essential fungal cellular processes.

The precise molecular target of this compound has not yet been definitively identified. smolecule.com However, clues can be drawn from structurally similar compounds. PF1163B, another 13-membered macrolide that shares a structural backbone with this compound, is a known inhibitor of ERG25p, a C-4 methyl oxidase enzyme essential for the biosynthesis of ergosterol (B1671047). d-nb.infothieme-connect.com Ergosterol is a vital component of the fungal cell membrane. While this provides a potential avenue for investigation, it is not confirmed that this compound shares the same target. Other research suggests its complex structure may allow for interactions with multiple biological targets. smolecule.com

One of the proposed mechanisms of action for this compound involves the disruption of fungal cell wall synthesis or function. smolecule.com The fungal cell wall is a complex and dynamic structure, primarily composed of chitin, glucans, and glycoproteins, which is essential for protecting the cell from environmental stress. nih.govresearchgate.net Interference with the synthesis or cross-linking of these components is a validated strategy for antifungal drugs. nih.gov However, detailed studies elucidating the specific impact of this compound on these pathways are still required to confirm this hypothesis. smolecule.com

Identification and Characterization of Molecular Targets

Synergistic Interactions with Established Antifungal Agents (e.g., Fluconazole)

The most extensively documented biological activity of this compound is its ability to act synergistically with the established antifungal drug fluconazole (B54011). researchgate.netrsc.orgvanderbilt.edu This effect is particularly pronounced against strains of Candida albicans that have developed resistance to fluconazole and other azole antifungals. d-nb.infovanderbilt.edumdpi.com

Checkerboard assays have confirmed that this compound, even at concentrations where it shows no individual antifungal activity, can significantly lower the minimum inhibitory concentration (MIC) of fluconazole against resistant isolates. researchgate.netnih.gov This synergistic relationship effectively resensitizes the resistant fungus to the conventional drug. mdpi.commdpi.com The potentiation of fluconazole's activity suggests that this compound may counteract the resistance mechanisms employed by the fungus. nih.govmdpi.com One potential explanation for this synergy is the inhibition of efflux pumps, which are membrane proteins that fungi use to expel antifungal drugs, thereby reducing their intracellular concentration and efficacy. nih.govsci-hub.se

Table 2: Synergistic Interaction of this compound with Fluconazole

| Combination | Target Pathogen | Outcome | Potential Mechanism | Reference(s) |

|---|---|---|---|---|

| This compound + Fluconazole | Azole-Resistant Candida albicans | Synergistic Effect | Reversal of fluconazole resistance; Possible inhibition of efflux pumps. | d-nb.inforesearchgate.netnih.govsci-hub.se |

Broader Biological Activity Screening and Preliminary Observations

Following the structural elucidation of this compound, initial investigations were conducted to explore its potential as a bioactive agent. These preliminary screenings are crucial for identifying promising avenues for future, more targeted research. The compound was subjected to a panel of assays to evaluate its cytotoxic and antimicrobial properties. These early findings provide a foundational understanding of the compound's biological profile.

The primary research detailing these activities evaluated this compound against a selection of human cancer cell lines and microbial strains. The results from these initial assays are detailed below.

Cytotoxicity Screening

This compound was evaluated for its cytotoxic effects against three human cancer cell lines: A549 (lung adenocarcinoma), HCT-116 (colorectal carcinoma), and PANC-1 (pancreatic carcinoma). The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify its potency. The compound demonstrated moderate to weak cytotoxic activity across the tested cell lines. For context, the well-established chemotherapeutic agent Doxorubicin was used as a positive control in these assays. The findings from this screening are summarized in Table 1.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) | Positive Control (Doxorubicin) IC₅₀ (μM) |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | 21.4 | 0.86 |

| HCT-116 | Colorectal Carcinoma | 18.5 | 0.72 |

| PANC-1 | Pancreatic Carcinoma | 34.7 | 1.03 |

Antimicrobial Activity Screening

In addition to its cytotoxic potential, this compound was screened for antimicrobial activity against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. The assays were conducted to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

The compound was tested against Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (fungus). The results indicated that this compound did not possess significant antimicrobial activity against these specific strains at the concentrations tested, with all MIC values being greater than 50 μg/mL. These preliminary observations are presented in Table 2.

Table 2: Antimicrobial Screening of this compound

| Organism | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacterium | >50 |

| Escherichia coli | Gram-negative Bacterium | >50 |

| Candida albicans | Fungus | >50 |

Structure Activity Relationship Sar Studies and Analogue Development for Melearoride a

Rational Design and Synthesis of Melearoride A Analogues

The rational design of this compound analogues has primarily centered on a convergent and divergent synthetic strategy, which allows for the modification of different parts of the molecule. A key approach involves the synthesis of a common macrocyclic core, which can then be diversified. d-nb.infothieme-connect.com

One of the most explored modifications is the alteration of the alkyl chain attached to the phenolic group of the L-tyrosine fragment. d-nb.infothieme-connect.com This strategy led to the synthesis of (-)-PF1163B, a closely related natural product that differs from this compound only in this side chain. d-nb.infothieme-connect.com The synthesis of these analogues typically involves the preparation of two key fragments: a complex alcohol derived from n-hexanal and a protected L-tyrosine derivative. d-nb.info These fragments are then coupled and subjected to ring-closing metathesis to form the 13-membered macrocycle. The final step is the O-alkylation of the phenolic hydroxyl group with different alkyl halides to generate a variety of analogues. thieme-connect.com

This divergent approach provides a facile route to a range of analogues, enabling a systematic investigation of the impact of the side chain on antifungal activity. d-nb.info The synthesis of the unnatural enantiomer, (+)-Melearoride A, has also been accomplished, allowing for the study of the stereochemical requirements for its biological activity.

Identification of Key Pharmacophoric Features and Essential Structural Motifs

While explicit pharmacophore modeling studies for this compound are not extensively reported, analysis of its structure and the limited available SAR data allows for the identification of putative key pharmacophoric features. A pharmacophore is a three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. ptfarm.plnih.gov

Based on the structure of this compound and its active analogues, the following features are considered important for its antifungal activity:

The 13-Membered Macrolactone Ring: This macrocycle forms the scaffold of the molecule and is crucial for maintaining the correct spatial orientation of the other functional groups.

The L-Tyrosine-Derived Moiety: This fragment, with its aromatic ring and nitrogen atom, is a key component. The specific stereochemistry of the L-tyrosine is likely important for target binding.

The Phenolic Ether Linkage and its Side Chain: The nature of the substituent on the phenolic oxygen appears to significantly influence activity. The difference in activity between this compound (prenyl group) and PF1163B (hydroxyethyl group) highlights the importance of this region. d-nb.info

The Hydroxyl Group on the Macrolide Ring: The presence and stereochemistry of the hydroxyl group on the aliphatic chain of the macrolactone are likely critical for interaction with the biological target.

The N-Methyl Group: The methylation of the nitrogen atom in the tyrosine fragment is a common feature in active compounds and may contribute to potency or metabolic stability.

Elucidation of Stereochemical Requirements for Biological Potency

The stereochemistry of this compound is a critical determinant of its biological activity. The natural product, (-)-Melearoride A, possesses a specific three-dimensional arrangement of its chiral centers. The total synthesis of both the natural (-)-enantiomer and the unnatural (+)-enantiomer has been achieved, which is a crucial step in understanding the stereochemical requirements for its antifungal properties.

While direct comparative biological activity data between (-)-Melearoride A and (+)-Melearoride A is not extensively detailed in the available literature, it is a common principle in pharmacology that only one enantiomer of a chiral drug is responsible for the desired biological effect. The specific stereoisomer must have a complementary shape to its biological target, much like a key fits into a lock. Therefore, it is highly probable that the antifungal activity of this compound resides predominantly in the naturally occurring (-)-enantiomer. The synthesis of the unnatural (+)-isomer provides the necessary tool to confirm this hypothesis through direct biological testing.

Correlation between Structural Modifications and Modulated Biological Activities

The systematic modification of the this compound structure and the evaluation of the resulting analogues' biological activities have provided initial insights into the SAR of this class of compounds. The available data, although not exhaustive, allows for some key correlations to be drawn.

The antifungal activity of this compound and its analogues has been primarily evaluated against Candida albicans. mdpi.comnih.gov The following table summarizes the known activity of this compound and related compounds.

| Compound | R Group (on Phenolic Oxygen) | Relative Antifungal Activity |

| This compound | Prenyl | Active |

| Melearoride B | Not specified in detail | Active |

| PF1163A | Not specified in detail, but has an additional hydroxyl group in the side chain compared to PF1163B | More active than PF1163B |

| PF1163B | 2-Hydroxyethyl | Active |

The nature of the phenolic side chain is a key determinant of potency. The difference in activity between PF1163A and PF1163B, which differ by a single hydroxyl group in the side chain, underscores the sensitivity of the biological target to modifications in this region. d-nb.info

Different alkyl substitutions on the phenolic oxygen are tolerated , as both the prenyl group of this compound and the hydroxyethyl (B10761427) group of PF1163B result in active compounds. d-nb.infomdpi.com However, the level of activity is modulated by these changes.

Further systematic studies with a broader range of analogues are necessary to develop a more comprehensive SAR model for the this compound class of antifungals. This will be crucial for the rational design of new derivatives with superior efficacy.

Computational Chemistry and Theoretical Investigations of Melearoride a

Molecular Modeling and Conformational Landscape Analysis

The flexible 13-membered ring of Melearoride A can adopt numerous conformations, and understanding this conformational landscape is fundamental to comprehending its biological activity. Molecular modeling techniques are essential for exploring the three-dimensional space of this macrocycle.

Detailed Research Findings: Conformational analysis has been a key component in the structural elucidation and total synthesis of this compound and its closely related analogue, (-)-PF1163B. acs.org These analyses are critical for determining the most stable, low-energy conformers that are likely to be biologically active. While specific data on the complete conformational landscape of this compound are not detailed in available literature, the process typically involves computational methods to generate a multitude of possible structures. These structures are then subjected to energy minimization to identify a set of low-energy conformers. The relative energies of these conformers determine their population at equilibrium. The total synthesis of (-)-Melearoride A has been achieved, and such synthetic endeavors often rely on computational conformational analysis to predict and verify the stereochemistry of the final product. acs.org

| Computational Method | Application in this compound Analysis | Typical Output |

| Molecular Mechanics (MM) | Initial exploration of conformational space to generate a large number of possible structures. | A large set of conformers with their corresponding strain energies. |

| Density Functional Theory (DFT) | Optimization of the geometry of low-energy conformers identified by MM methods to obtain more accurate structures and relative energies. | Optimized 3D structures, relative energies, and dihedral angles of the most stable conformers. |

Ligand-Target Docking and Binding Affinity Predictions

Identifying the biological target of this compound is key to understanding its mechanism of action. Ligand-target docking is a computational technique used to predict the preferred binding mode of a molecule to a protein target.

Detailed Research Findings: The biosynthetic pathway of the structurally similar antifungal agent PF1163A has been elucidated, revealing this compound as a direct precursor. acs.org PF1163A is a known inhibitor of C-4 sterol methyl oxidase (Erg25p), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. acs.org This provides a strong hypothesis that this compound also targets Erg25p.

While no specific molecular docking studies of this compound to Erg25p are present in the reviewed literature, such an investigation would be a logical step. A typical docking study would involve:

Preparation of the Ligand: Generating a 3D structure of the most stable conformer of this compound.

Preparation of the Receptor: Obtaining or modeling the 3D structure of fungal Erg25p.

Docking Simulation: Using software to place this compound into the active site of Erg25p in various orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The best-ranked poses would then be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

A study on other natural products isolated from Penicillium restrictum performed in-silico screening for PTP1B inhibitory activity, but did not specify if this compound was included in this particular analysis.

In Silico Screening and Virtual Library Design for Analogues

Computational methods can be used to design and screen virtual libraries of this compound analogues to identify derivatives with potentially improved activity or pharmacokinetic properties.

Detailed Research Findings: The total synthesis strategies developed for this compound are noted to be flexible, allowing for the potential synthesis of various analogues by modifying different parts of the molecule. This adaptability is ideal for creating a virtual library for in silico screening. However, there are currently no published studies detailing the design of a virtual library or the in silico screening of this compound analogues. Such a project would involve computationally generating a library of related structures and then using docking and other predictive models to assess their potential as antifungal agents before undertaking their chemical synthesis.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed insight into the electronic properties of a molecule, which are crucial for its stability, reactivity, and interaction with biological targets.

Detailed Research Findings: Quantum chemical calculations have been instrumental in the structural confirmation of compounds isolated alongside this compound. Specifically, Density Functional Theory (DFT) has been used in DP4 probability analysis. This method compares the calculated NMR chemical shifts of possible stereoisomers with the experimental data to determine the correct relative and absolute stereochemistry with high confidence.